(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, as well as the products formed .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .Scientific Research Applications
- Design and Synthesis : Scientists designed, predicted in silico ADMET properties, and synthesized novel analogues of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides, incorporating piperazine and various 1,2,3 triazoles .
- Antitubercular Activity : Among the synthesized derivatives, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 (with a 4-nitro phenyl moiety) displayed significant activity against Mycobacterium tuberculosis (Mtb). Its IC50 was 2.32 μM, and IC90 was 7.05 μM. Another compound, IT06 (with a 2,4-dichloro phenyl moiety), also showed promising activity against Mtb .
- Selective Inhibition : The tested imidazo-[2,1-b]-thiazole derivatives selectively inhibited Mtb without affecting a panel of non-tuberculous mycobacteria (NTM) .
- Molecular Docking : Molecular docking studies provided insights into the binding patterns and stability of the protein–ligand complex against the selected target, Pantothenate synthetase of Mtb .
Plant Chemical Defense Mechanisms
While not directly related to the compound, it’s interesting to note a study on plant chemical defense mechanisms. Researchers found that certain terpenoid biosynthesis-related cytochrome P450 enzymes in wild tobacco (Nicotiana attenuata) led to severe autotoxicity due to uncontrolled hydroxylation of terpenoid derivatives, inhibiting lipid biosynthesis. Additionally, these terpenoids defended against herbivores by inhibiting their lipid biosynthesis. This mutual interaction sheds light on how plants address toxic chemical defense challenges .
PTP1B Inhibition and Anti-Hyperglycemic Efficacy
In a different context, a synthesized compound—3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid—displayed good inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) (IC50 = 11.17 μM). It also exhibited anti-hyperglycemic efficacy in streptozotocin-induced diabetic rats .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-3-10-23-16-9-8-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-4-6-14(20)7-5-13/h1,4-9,11H,10H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYWLFLLMJLKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide |
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